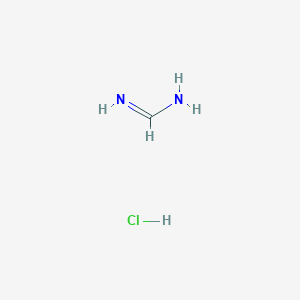

Formamidine hydrochloride

概要

説明

Formamidine hydrochloride is a chemical compound with the molecular formula HN=CHNH2 · HCl. It is a derivative of formamidine, a class of compounds known for their wide range of biological and pharmacological properties. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: Formamidine hydrochloride can be synthesized through several methods. One common method involves the reaction of formamide with hydrochloric acid. Another method includes the reaction of aniline derivatives with ethyl orthoformate in the presence of an acid catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The process often involves the use of solid acid catalysts, such as sulfonated rice husk ash, which can be reused multiple times without losing catalytic activity .

化学反応の分析

Oxidative Amidation with Aryl Methyl Ketones

Formamidine hydrochloride reacts with aryl methyl ketones in the presence of molecular iodine (I₂) to produce free (N–H) α-ketoamides. This reaction proceeds via a self-sequenced mechanism involving:

- Iodination of the methyl ketone.

- Kornblum oxidation to form an aldehyde intermediate.

- Amidation with this compound.

- Oxidative decarbonylation to yield the α-ketoamide .

Example Reaction: This method achieves high efficiency under mild conditions, avoiding the need for transition-metal catalysts .

Decomposition and Transimination Reactions

Under thermal or basic conditions, this compound undergoes decomposition or transimination:

Decomposition with NaOH

- At room temperature , treatment with NaOH releases NH₃ as the primary gas .

- At 150°C , decomposition products include s-triazine , formamide , and residual NH₃ due to transimination and hydrolysis :

Transimination with Amines

This compound reacts with primary amines (e.g., methylamine, ethylamine) to form N,N′-dialkyl formamidinium salts via sequential substitution :Products Include:

Nucleophilic Substitution Reactions

This compound acts as a nucleophile in C–N bond-forming reactions:

With Ethyl Cyanoacetate

Reaction yields ethyl aminomethylenecyanoacetate , a precursor for heterocyclic compounds :

With o-Phenylenediamine

Forms benzimidazole derivatives , useful in medicinal chemistry .

Formamidine Acetate Formation

Treatment with ammonia in acetic acid replaces the hydrochloride counterion with acetate :

Reaction Conditions and Stability Considerations

- Hygroscopicity : Requires storage under inert gas (e.g., N₂) to prevent hydrolysis .

- Incompatibilities : Reacts with strong oxidizing agents, releasing toxic gases (e.g., HCl, NOₓ) .

Table 1: Products from this compound and NaOH

| Condition | Products Detected | Key Pathway |

|---|---|---|

| Room Temperature | NH₃ | Neutralization |

| 150°C | s-triazine, formamide, NH₃ | Transimination/Hydrolysis |

Table 2: Transimination Products with Amines

| Amine Reagent | Product Formed | Application |

|---|---|---|

| Methylamine | N,N′-Dimethyl formamidinium iodide | Perovskite film synthesis |

| Ethylamine | N,N′-Diethyl formamidinium iodide | Ionic liquid precursors |

科学的研究の応用

Synthesis of Organic Compounds

5-Methyl-4,6-dihydroxypyrimidine

- Formamidine hydrochloride is employed in the synthesis of 5-methyl-4,6-dihydroxypyrimidine, a compound relevant in pharmaceutical chemistry for its potential biological activities .

N-Formimino-n-glutamate

- Another significant application is in synthesizing N-formimino-n-glutamate, which plays a role in metabolic processes and may have implications in amino acid metabolism studies .

Imidazoleglycerol Phosphate (IGP)

- FACl is also used in the synthesis of imidazoleglycerol phosphate (IGP), an important intermediate in the biosynthesis of histidine, which is essential for protein synthesis and various metabolic pathways .

Electrochemical Applications

Recent studies have explored the use of formamidine-based compounds as corrosion inhibitors. For instance, a study demonstrated that formamidine-based thiuram disulfides effectively reduce galvanic corrosion rates on mild steel in acidic environments. The research utilized electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate corrosion inhibition efficiency .

Table 1: Corrosion Inhibition Characteristics

| Compound | Corrosion Rate Reduction (%) | Method Used |

|---|---|---|

| DS1 | 85% | PDP |

| DS2 | 78% | EIS |

| DS3 | 80% | LPR |

Materials Science

Perovskite Solar Cells

- This compound has been integrated into the development of perovskite solar cells. It contributes to enhancing the morphology and optoelectronic properties of perovskite materials, which are crucial for improving solar cell efficiency and stability . The incorporation of FACl into triple cation perovskite systems has shown promising results regarding moisture stability and charge transport properties.

Table 2: Performance Metrics of Perovskite Films with FACl

| Parameter | Value |

|---|---|

| Bandgap Energy | 1.65 eV |

| Stability at 60% RH | 60 days |

| PCE (Power Conversion Efficiency) | 23.5% |

Biological Applications

In cell biology, this compound serves as a reagent in various biochemical assays and cell culture applications. Its role as a building block in synthesizing biologically active compounds underscores its importance in pharmaceutical research .

Case Studies

Case Study: Corrosion Inhibition

A detailed investigation into the corrosion inhibition properties of formamidine-based thiuram disulfides revealed that these compounds not only reduced corrosion rates significantly but also adhered to the Langmuir adsorption model, indicating strong interaction with metallic surfaces. The study utilized advanced computational methods alongside experimental techniques to validate findings, demonstrating the compound's potential for industrial applications where metal protection is critical.

Case Study: Perovskite Solar Cells

Research into the incorporation of this compound within perovskite solar cells highlighted its ability to enhance film uniformity and reduce defects that typically hinder performance. The study found that optimal concentrations led to improved charge transport and stability under operational conditions, making it a valuable component for future solar technologies.

作用機序

The mechanism of action of formamidine hydrochloride varies depending on its application:

類似化合物との比較

Formamidine hydrochloride can be compared with other similar compounds, such as:

Formamidine acetate: Another derivative of formamidine used in organic synthesis.

N,N’-diphenylformamidine: A derivative used in coordination chemistry and as a protecting group for primary amines.

Uniqueness: this compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as an amino surrogate in oxidative amidation reactions sets it apart from other formamidine derivatives .

生物活性

Formamidine hydrochloride (CAS Number: 6313-33-3) is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, synthesis, stability, and applications based on various research findings.

- Molecular Formula : CH4ClN2

- Molecular Weight : 79.51 g/mol

- Solubility : Soluble in ethanol and hygroscopic in nature.

Biological Activity

This compound is primarily recognized for its role as an acaricide-insecticide , particularly effective against pests such as spider mites and ticks. Its mechanism of action is not fully understood, but several studies have documented its various biological effects:

- Toxicity to Pests : Formamidines, including this compound, exhibit significant toxicity to juvenile and resistant forms of pests. This has made them valuable in agricultural pest control strategies .

- Mechanism of Action : The biological activity of formamidines is characterized by direct lethality, excitant-repellant behavioral effects, and chemosterilization of target species. This broad spectrum of action is crucial for effective pest management .

- Low Hazard to Non-target Species : Generally, formamidines are considered low hazard to non-target organisms, although they can pose risks to predaceous mites .

Synthesis

This compound can be synthesized through various methods, including the reaction of ammonium chloride with formamidine. A novel synthesis route involves the catalytic action of Raney nickel on thiourea, leading to stable hydrochloride formation .

Stability Studies

Research indicates that the stability of formamidine groups in this compound varies significantly with pH levels:

- At high pH (12.6), the half-life of the formamidine group is approximately 3.9 hours.

- Under mildly basic conditions (pH 7.6), it extends to about 14.4 hours .

This information is critical for understanding how this compound behaves in different environmental conditions, impacting its efficacy as a pesticide.

Efficacy Against Pests

One notable study evaluated the effectiveness of formamidine pesticides against various developmental stages of pests:

- Target Species : Spider mites and ticks.

- Findings : Formamidines demonstrated high efficacy against juvenile stages, with significant mortality rates observed within days of application .

Environmental Impact

Another study focused on the degradation pathways of formamidine compounds in aquatic environments:

- The hydrolysis rates were monitored under varying pH levels, revealing that the degradation products could influence local ecosystems.

- Understanding these pathways aids in developing remediation strategies for contaminated water sources .

Summary Table of Biological Activity

| Biological Activity | Effectiveness | Target Organisms | Mechanism |

|---|---|---|---|

| Toxicity | High | Spider mites, ticks | Direct lethality |

| Behavioral Effects | Moderate | Various insects | Excitant-repellant |

| Chemosterilization | Significant | Pests | Sterilization |

| Non-target Hazard | Low | Predaceous mites | Minimal impact |

特性

IUPAC Name |

methanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2.ClH/c2-1-3;/h1H,(H3,2,3);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVVJCLUYUWBSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6313-33-3 | |

| Record name | Methanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6313-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6313-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFC3YH7YHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Formamidine Hydrochloride in organic synthesis based on the provided research?

A1: this compound serves as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it plays a crucial role in synthesizing pyrimidine derivatives, including the pharmaceutical intermediate 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride, used in the production of Riociguat for treating pulmonary hypertension. [, , , ] Additionally, researchers employ this compound to create 1,2,4-triazole motifs, as exemplified by the synthesis of the natural product Penipanoid A and its analogs. []

Q2: Can you describe a specific synthetic application of this compound in the context of Riociguat synthesis?

A2: this compound is a key intermediate in the synthesis of Riociguat, a drug used to treat pulmonary hypertension. One method utilizes a multi-step approach, reacting 3-iodo-1H-pyrazolo [3,4-b] pyridine with fluorobenzyl bromide, followed by reactions with zinc cyanide, sodium methoxide, ammonium chloride, acetic acid, and methanol. Finally, reacting the resulting compound with hydrogen chloride gas yields 1-(2-fluorobenzyl)-1H-pyrazolo [3,4-b] pyridin-3-formamidine hydrochloride, a crucial precursor to Riociguat. []

Q3: Are there any examples of this compound used in green chemistry approaches?

A3: Yes, this compound has been successfully employed in microwave-assisted synthesis of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners, utilizing water as a solvent. [] This method offers a more environmentally friendly alternative compared to conventional synthetic routes, reducing the dependence on harmful organic solvents.

Q4: How is this compound used in the synthesis of α-ketoamides?

A4: this compound acts as an amino surrogate in the iodine-catalyzed oxidative amidation of aryl methyl ketones, leading to the formation of free (N—H) α-ketoamides. [, ] This reaction presents a new approach for synthesizing these valuable compounds.

Q5: Beyond pharmaceutical applications, what other areas utilize this compound?

A5: this compound plays a role in agricultural pest control. Research has shown its effectiveness, particularly when mixed with avermectin, in controlling Psylla willieti, a pest affecting pear trees. [, ] This mixture exhibited synergistic effects, enhancing the control efficiency compared to individual applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。